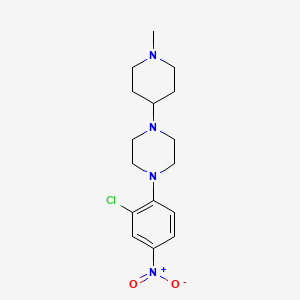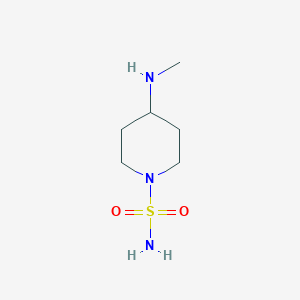![molecular formula C12H8ClN3 B13877743 3-(2-chloropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13877743.png)
3-(2-chloropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-chloropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyridine ring fused to a pyrrolo[2,3-b]pyridine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Boronic acid, halide (e.g., 2-chloropyridine), palladium catalyst.
Solvents: Common solvents include ethanol, toluene, or water.
Temperature: The reaction is typically carried out at elevated temperatures, around 80-100°C.
Time: The reaction time can vary but generally ranges from a few hours to overnight.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-chloropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloropyridine moiety, where nucleophiles can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Applications De Recherche Scientifique
3-(2-chloropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Industry: Utilized in the development of agrochemicals and other industrial applications.
Mécanisme D'action
The mechanism of action of 3-(2-chloropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes or receptors, leading to inhibition or activation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-chloropyridin-2-yl-1H-pyrazole: Another heterocyclic compound with similar structural features and biological activities.
Thiazolo[4,5-b]pyridines: Compounds with a fused thiazole and pyridine ring, known for their pharmacological activities.
4-acetyl-2-chloropyridine: A related pyridine derivative with different functional groups and applications.
Uniqueness
3-(2-chloropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C12H8ClN3 |
|---|---|
Poids moléculaire |
229.66 g/mol |
Nom IUPAC |
3-(2-chloropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C12H8ClN3/c13-11-6-8(3-5-14-11)10-7-16-12-9(10)2-1-4-15-12/h1-7H,(H,15,16) |
Clé InChI |
JPJUJVQLSOIAQA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(NC=C2C3=CC(=NC=C3)Cl)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 5-amino-2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-5-oxopentanoate](/img/structure/B13877661.png)

![4-(6-Methylimidazo[1,2-a]pyridin-2-yl)-1,3-thiazole](/img/structure/B13877664.png)
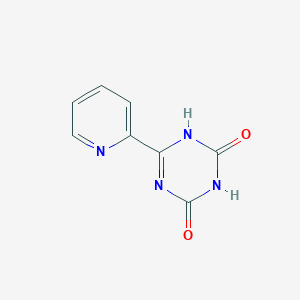
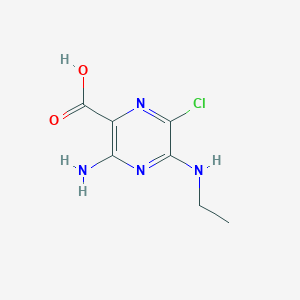
![propyl N-[3-[(4-oxo-1-pyridin-4-ylpyridazin-3-yl)methyl]phenyl]carbamate](/img/structure/B13877686.png)
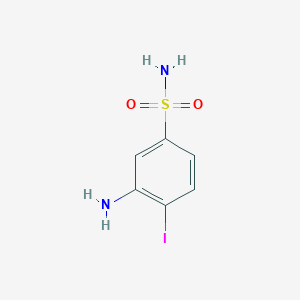


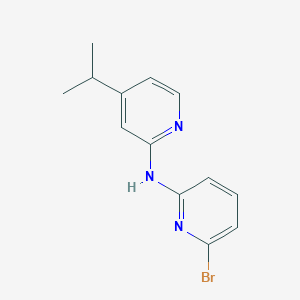
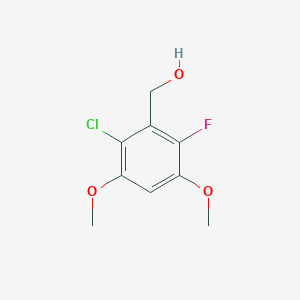
![2-[2-(Dimethylamino)ethyl]-1,3-dihydroisoindol-5-amine](/img/structure/B13877737.png)
